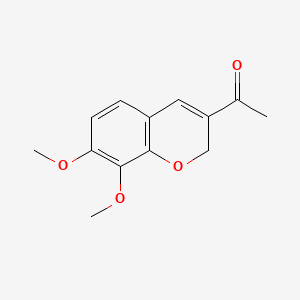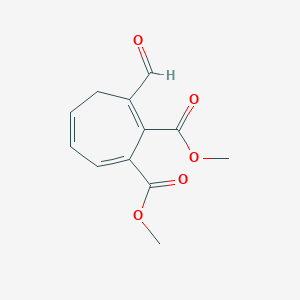
Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate is an organic compound with a unique structure characterized by a cycloheptatriene ring substituted with formyl and dicarboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate typically involves the Diels-Alder reaction, a well-known method for constructing cyclic compounds. The reaction between a suitable diene and dienophile under controlled conditions leads to the formation of the cycloheptatriene ring. The formyl and dicarboxylate groups are introduced through subsequent functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification and functionalization steps. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl or dicarboxylate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate involves its interaction with molecular targets through its reactive formyl and dicarboxylate groups. These groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A related compound with a bicyclic structure, used in similar applications.
Dimethyl 4,7-dimethyl-5,6-diphenyltetracyclo[8.2.2.0(2,9).0(3,8)]tetradeca-3,7,13-triene-11,12-dicarboxylate:
Uniqueness: Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate is unique due to its combination of a cycloheptatriene ring with formyl and dicarboxylate groups. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
63587-61-1 |
|---|---|
Formule moléculaire |
C12H12O5 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H12O5/c1-16-11(14)9-6-4-3-5-8(7-13)10(9)12(15)17-2/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
PRFSQHDANLAEFC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CCC(=C1C(=O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)

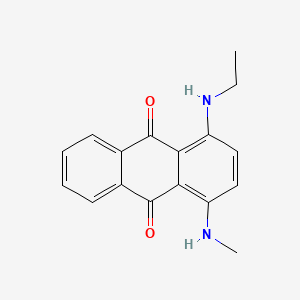
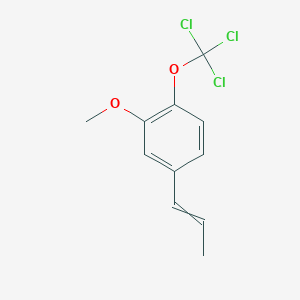
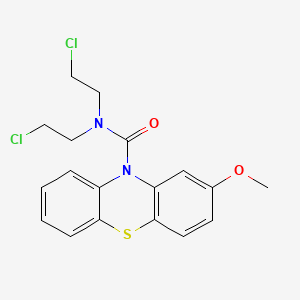

![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
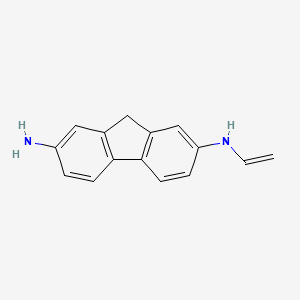

![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)

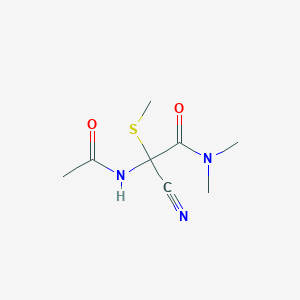
![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
